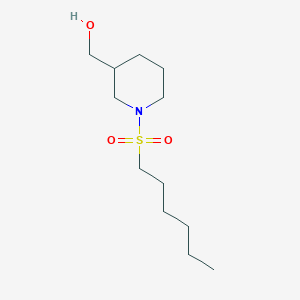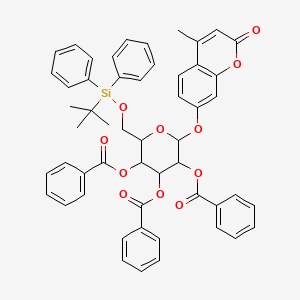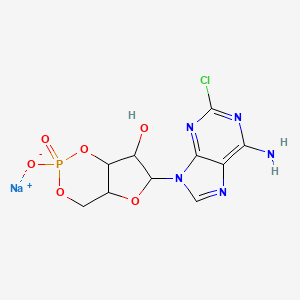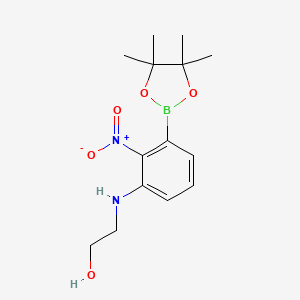
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
The synthesis of 1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyrrole derivative with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrrole, isopropyl bromide, and dimethyl sulfate.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: Pyrrole is first treated with isopropyl bromide to introduce the isopropyl group. Subsequently, dimethyl sulfate is added to introduce the dimethyl groups at the 2 and 5 positions of the pyrrole ring. Finally, the ethanone group is introduced through an acylation reaction using acetyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce pyrrolidines.
科学研究应用
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be compared with other pyrrole derivatives, such as:
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of an ethanone group. It may exhibit different chemical reactivity and biological activity.
1-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanethiol: This compound contains a thiol group, which can impart distinct chemical properties, such as increased nucleophilicity and potential for forming disulfide bonds.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
1-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-7(2)12-8(3)6-11(9(12)4)10(5)13/h6-7H,1-5H3 |
InChI 键 |
PBKSUUHUPKQWAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



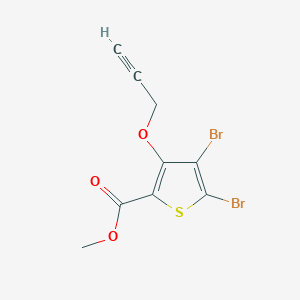
![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)
![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)
![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)


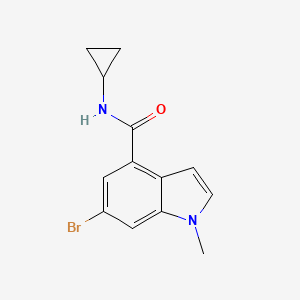
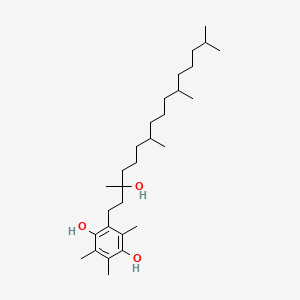
![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)
